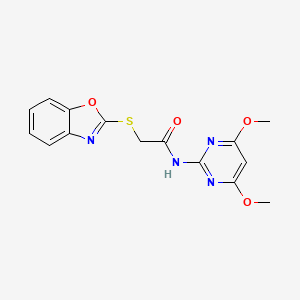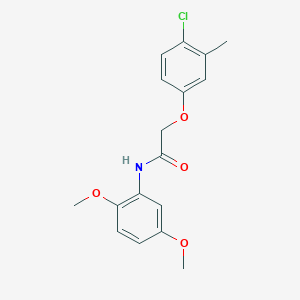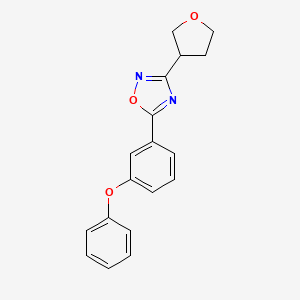
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide, also known as A-837, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has been studied extensively for its potential use in various scientific research applications.
作用机制
The mechanism of action of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide reduces inflammation and pain. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been shown to have other biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for COX inhibition. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide selectively inhibits COX-2. This may reduce the risk of side effects such as gastrointestinal bleeding. However, one limitation of using N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
未来方向
There are several future directions for research on N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide may have potential in the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Further studies are needed to determine its efficacy in these conditions. Finally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide may have potential in the treatment of cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and inhibition of COX-2 may have anti-tumor effects. Further studies are needed to determine the potential of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide as an anti-cancer agent.
Conclusion:
In conclusion, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. Its mechanism of action involves the inhibition of COX and activation of PPARγ, which results in anti-inflammatory, analgesic, and neuroprotective effects. N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzylamine with ethyl 2-bromoisobutyrate to form an intermediate product. This intermediate product is then reacted with methyl 1H-pyrazole-5-carboxylate in the presence of a base to yield the final product, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-ethyl-N-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O/c1-5-23-17(10-15(21-23)8-12(2)3)18(24)22(4)11-13-6-7-14(19)9-16(13)20/h6-7,9-10,12H,5,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPRMATVAMAPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)
![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)
![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)


